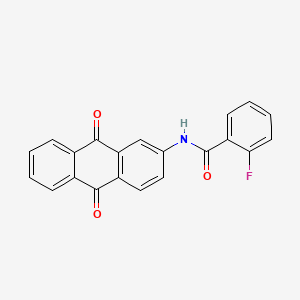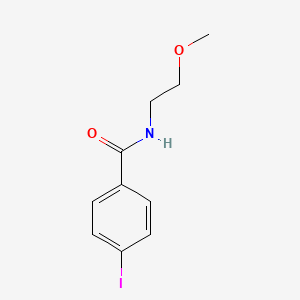
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features an anthracene core with two ketone groups at positions 9 and 10, and a fluorobenzamide moiety attached at position 2.
Preparation Methods
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 1-aminoanthraquinone. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The reaction mixture is cooled to 0°C using an ice-water bath, and the 2-fluorobenzoyl chloride is added dropwise to the solution of 1-aminoanthraquinone. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. For example, it has been shown to inhibit the replication of certain viruses by preventing the fusion of the viral membrane with the host cellular membrane .
Comparison with Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide can be compared with other anthraquinone derivatives, such as:
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound has a similar structure but with a methyl group instead of a fluorine atom. It is used in similar applications but may have different reactivity and biological activity.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: This derivative has a chloroacetamide moiety and is known for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO3/c22-18-8-4-3-7-16(18)21(26)23-12-9-10-15-17(11-12)20(25)14-6-2-1-5-13(14)19(15)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEVZFQTCLUZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5170864.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5170869.png)
![N-isopropyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5170875.png)
![4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide](/img/structure/B5170882.png)
![(3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5170884.png)

![(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5170920.png)

![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate](/img/structure/B5170955.png)
![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B5170961.png)
![1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5170964.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B5170966.png)
![4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B5170979.png)
